molecular formula C14H13N3OS B5752352 N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide

カタログ番号 B5752352
分子量: 271.34 g/mol
InChIキー: LSTMYUWFVLKXQM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide, also known as SIRT6 inhibitor, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. SIRT6 is a protein that plays a crucial role in regulating various cellular processes such as DNA repair, metabolism, and inflammation. Inhibition of SIRT6 has been shown to have beneficial effects in various disease models, making it a promising target for drug development.

作用機序

The mechanism of action of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide involves inhibition of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide activity. N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide is a histone deacetylase that regulates gene expression by removing acetyl groups from histone proteins. Inhibition of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide leads to increased acetylation of histone proteins, which alters gene expression and cellular processes.
Biochemical and Physiological Effects:
Inhibition of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide by N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide has been shown to have various biochemical and physiological effects. In cancer, it leads to decreased cell proliferation, increased apoptosis, and enhanced sensitivity to chemotherapy. In diabetes, it leads to improved insulin sensitivity, glucose metabolism, and pancreatic beta-cell function. In neurodegenerative diseases, it leads to decreased neuronal damage, improved cognitive function, and enhanced neuroprotection.

実験室実験の利点と制限

The advantages of using N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide in lab experiments include its specificity for N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide inhibition, its ability to cross the blood-brain barrier, and its potential therapeutic applications in various disease models. The limitations include its complex synthesis method, its potential toxicity, and the need for further studies to determine its safety and efficacy in humans.

将来の方向性

There are several future directions for research on N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide. One direction is to further investigate its therapeutic potential in various disease models, including cancer, diabetes, and neurodegenerative diseases. Another direction is to develop more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to determine its safety and efficacy in humans, and to identify potential side effects and drug interactions.

合成法

The synthesis of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide is a complex process that involves several steps. The starting materials are 4-ethyl-5-methyl-2-thiophene carboxylic acid and nicotinamide, which are reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminobenzonitrile in the presence of a base to yield the final product.

科学的研究の応用

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to have beneficial effects in cancer, diabetes, and neurodegenerative diseases. In cancer, inhibition of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide has been shown to suppress tumor growth and enhance the effectiveness of chemotherapy. In diabetes, inhibition of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide has been shown to improve insulin sensitivity and glucose metabolism. In neurodegenerative diseases, inhibition of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide has been shown to protect against neuronal damage and improve cognitive function.

特性

IUPAC Name

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-3-11-9(2)19-14(12(11)7-15)17-13(18)10-5-4-6-16-8-10/h4-6,8H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTMYUWFVLKXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)C2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。